2-Ethoxy-4-formylphenyl 2-chloroacetate
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Overview
Description
2-Ethoxy-4-formylphenyl 2-chloroacetate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a formyl group, and a chloroacetate moiety.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 2-chloroacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activity, including its role in inhibiting cancer cell growth.
Medicine: Preclinical studies have shown promising results in drug development, particularly in the treatment of cancer.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 2-chloroacetate typically involves the esterification of 2-ethoxy-4-formylphenol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides, depending on the nucleophile used.
Oxidation: The major product is 2-ethoxy-4-formylphenyl acetic acid.
Reduction: The major product is 2-ethoxy-4-hydroxyphenyl 2-chloroacetate.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 2-chloroacetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with the function of certain proteins involved in cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-formylphenyl acetate
- 2-Ethoxy-4-formylphenyl propionate
- 2-Ethoxy-4-formylphenyl butyrate
Uniqueness
2-Ethoxy-4-formylphenyl 2-chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and drug development.
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-10-5-8(7-13)3-4-9(10)16-11(14)6-12/h3-5,7H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYXIOLLSAFYRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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